N-(4-Butylphenyl)acetamide
Overview
Description
N-(4-Butylphenyl)acetamide: is an organic compound with the molecular formula C12H17NO. It is a derivative of acetamide where the hydrogen atom of the amide group is replaced by a 4-butylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
N-(4-Butylphenyl)acetamide is a derivative of acetamide . The primary target of acetamide is the Aliphatic amidase expression-regulating protein . This protein is found in Pseudomonas aeruginosa, a common bacterium .
Mode of Action
Acetamide negatively regulates the expression of the aliphatic amidase operon . It functions by inhibiting the action of the Aliphatic amidase expression-regulating protein at the protein level .
Biochemical Pathways
Acetamide is known to be involved in the regulation of aliphatic amidase expression
Result of Action
It is known that acetamide negatively regulates the expression of the aliphatic amidase operon , which could potentially affect the metabolism of certain compounds in the organism.
Action Environment
Environmental factors can significantly impact the degradation and bioavailability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aminolysis of Acetyl Chloride: One common method involves the reaction of 4-butylaniline with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, yielding N-(4-Butylphenyl)acetamide.
Acetylation of 4-Butylaniline: Another method involves the direct acetylation of 4-butylaniline using acetic anhydride. This reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound typically involves large-scale acetylation processes using acetic anhydride or acetyl chloride. The reaction is conducted in a controlled environment to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-Butylphenyl)acetamide can undergo oxidation reactions, particularly at the butyl group, leading to the formation of carboxylic acids or ketones.
Reduction: The compound can be reduced to form N-(4-Butylphenyl)ethylamine under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the phenyl ring can be further functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: N-(4-Butylphenyl)ethylamine.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Chemistry: N-(4-Butylphenyl)acetamide is used as an intermediate in the synthesis of more complex organic compounds. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of amide derivatives on biological systems. It is also used in the synthesis of bioactive molecules.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
Comparison with Similar Compounds
- N-(4-Butylphenyl)ethylamine
- N-(4-Butylphenyl)propionamide
- N-(4-Butylphenyl)benzamide
Comparison: N-(4-Butylphenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to N-(4-Butylphenyl)ethylamine, it has a higher molecular weight and different reactivity due to the presence of the acetamide group. Compared to N-(4-Butylphenyl)propionamide and N-(4-Butylphenyl)benzamide, it has a shorter carbon chain, which affects its solubility and interaction with biological targets.
Properties
IUPAC Name |
N-(4-butylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-4-5-11-6-8-12(9-7-11)13-10(2)14/h6-9H,3-5H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQKURDANTWHBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190098 | |
Record name | Acetamide, N-(4-butylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3663-20-5 | |
Record name | Acetamide, N-(4-butylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(4-butylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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